![molecular formula C9H10N4OS B1476182 (3-Azidoazetidin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2098122-04-2](/img/structure/B1476182.png)
(3-Azidoazetidin-1-yl)(5-methylthiophen-2-yl)methanone
Overview
Description
3-Azidoazetidin-1-yl)(5-methylthiophen-2-yl)methanone is a novel organosulfur compound that has been widely studied in the field of organic chemistry due to its unique reactivity. It is a versatile compound with a wide range of applications in scientific research and laboratory experiments.
Scientific Research Applications
Synthesis of Biologically Important Heterocyclic Compounds
Azido compounds like (3-Azidoazetidin-1-yl)(5-methylthiophen-2-yl)methanone can be used to synthesize a variety of biologically important heterocyclic compounds. These include pyrroles, pyrazoles, triazoles, pyrimidines, and oxazines, which are crucial in pharmaceuticals and agrochemicals .
Organic Synthesis Intermediates
These compounds serve as versatile intermediates in organic synthesis. They can lead to the formation of α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols, which are valuable in developing new chemical entities .
‘Click’ Chemistry Applications
The azide group is pivotal in ‘click’ chemistry reactions, particularly in synthesizing triazoles. These reactions are significant in creating pharmaceuticals and materials chemistry due to their reliability and specificity .
Development of Photoresists in Microelectronics
Azido compounds are used as photoresists in microelectronics due to their light-sensitive properties. They play a role in the fabrication of circuitry and other components on a microscopic scale .
Cross-linking Agents in Polymers
These compounds can act as cross-linking agents in polymers, enhancing the material properties such as strength, elasticity, and thermal stability .
Photochemical Studies
Azido compounds are also utilized in photochemical studies due to their ability to undergo photolysis, providing insights into reaction mechanisms and the development of photoactive materials .
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(5-methylthiophen-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-6-2-3-8(15-6)9(14)13-4-7(5-13)11-12-10/h2-3,7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZODGDSRGWFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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